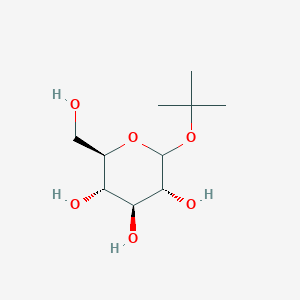

tert-Butyl b-D-glucopyranoside

Beschreibung

BenchChem offers high-quality tert-Butyl b-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl b-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6/c1-10(2,3)16-9-8(14)7(13)6(12)5(4-11)15-9/h5-9,11-14H,4H2,1-3H3/t5-,6-,7+,8-,9?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTBMEIHHNSHKR-LOFWALOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-Butyl beta-D-glucopyranoside chemical structure and properties

tert-Butyl -D-Glucopyranoside: Structural Dynamics, Synthesis, and Biochemical Applications

Executive Summary

tert-Butyl

Chemical Architecture & Stereochemistry

The molecule is defined by the steric crowding of the tert-butyl aglycone at the anomeric center. This unique architecture influences both its hydrolytic stability and its interaction with enzyme active sites.

| Feature | Specification |

| IUPAC Name | tert-Butyl |

| CAS Number | 29074-04-2 |

| Molecular Formula | |

| Molecular Weight | 236.26 g/mol |

| Anomeric Configuration | Beta ( |

| Aglycone | 1,1-Dimethylethyl (tert-Butyl) |

| Solubility | High in |

Structural Dynamics

-

Steric Hindrance: The bulky tert-butyl group restricts the rotation around the glycosidic bond (

angles), locking the aglycone in a specific conformation that mimics the transition state of certain glycosyl hydrolases. -

Electronic Effects: The electron-donating nature of the tert-butyl group stabilizes the oxocarbenium ion intermediate during acid hydrolysis, making this glycoside significantly more acid-labile than primary alkyl glucosides (e.g., methyl or ethyl glucoside).

Synthesis Methodologies

Production of tert-butyl

Enzymatic Synthesis (Reverse Hydrolysis)

The preferred route for high stereoselectivity is enzymatic reverse hydrolysis or transglycosylation using

Protocol: Enzymatic Transglycosylation

Objective: Synthesis of tert-butyl

-

Reaction Medium: Prepare a biphasic or high-concentration monophasic system containing 90% (v/v) tert-butanol and 10% (v/v) Acetate Buffer (50 mM, pH 5.0) .

-

Substrate Loading: Saturate the aqueous phase with D-Glucose (approx. 100 mg/mL in the aqueous fraction).

-

Enzyme Addition: Add

-Glucosidase (Almond) at a loading of 50 U/mL. -

Incubation: Incubate at 50°C with vigorous shaking (200 rpm) for 48–72 hours.

-

Note: The high temperature favors the synthesis direction (entropy driven) and improves the solubility of glucose in the organic-rich phase.

-

-

Monitoring: Analyze aliquots via TLC (Solvent: EtOAc:MeOH:H2O, 7:2:1) or HPLC (Amine column, RI detection).

-

Purification:

-

Evaporate tert-butanol under reduced pressure.

-

Resuspend residue in water and load onto a C18 Solid Phase Extraction (SPE) cartridge or a silica gel column.

-

Elute with a gradient of MeOH/Water. The product typically elutes at 10-20% MeOH.

-

Chemical Synthesis (Koenigs-Knorr Variant)

-

Reagents: Acetobromo-

-D-glucose, tert-Butanol, Silver Carbonate ( -

Mechanism: The silver salt promotes the departure of the bromide, forming an oxocarbenium ion. The bulky tert-butanol attacks from the

-face (assisted by the C2-neighboring group participation of the acetyl group). -

Deprotection: Zemplén deacetylation (NaOMe/MeOH) yields the final product.

Physicochemical Properties & Stability[2]

Acid Hydrolysis Kinetics

The hydrolysis of tert-butyl

-

Mechanism: Protonation of the exocyclic oxygen

Cleavage of the glycosidic bond -

Rate: Hydrolysis is

times faster than methyl

Surfactant Behavior (Emerging Research)

While typically considered a hydrotrope, recent studies suggest tert-butyl glycosides can exhibit surfactant-like properties in specific formulations.

-

Critical Micelle Concentration (CMC): Reported values vary, with some enzymatic studies suggesting a CMC in the range of 4.0 – 4.5 mM for tert-butyl glycosides.

-

Caveat: This is unusually low for a C4-alkyl chain. It is hypothesized that the bulky tert-butyl headgroup induces a unique packing geometry ("hydrophobic effect enhancement") that favors aggregation earlier than linear C4 chains.

-

Applications in Research

Protein Crystallography

In structural biology, tert-butyl

-

Function: It modifies the solvent surface tension and prevents non-specific protein aggregation during the nucleation phase.

-

Advantage: Unlike long-chain detergents (e.g., OG, DDM), it does not form large micelles that can interfere with crystal lattice contacts. It serves as a "molecular spacer" in the crystal lattice.

Mechanistic Enzymology

It is a "gold standard" substrate for probing the aglycone specificity of

-

Steric Probe: Enzymes that can hydrolyze tert-butyl glucoside possess an active site pocket capable of accommodating significant steric bulk, distinguishing "broad-specificity" glucosidases from "strict" ones.

Visualization: Enzymatic Synthesis Pathway

The following diagram illustrates the kinetic competition between hydrolysis (undesired) and transglycosylation (desired) in the synthesis of tert-butyl

Caption: Kinetic competition in the enzymatic synthesis of tert-butyl

References

-

Stenutz, R. (2025). tert-Butyl beta-D-glucopyranoside: Structure and Properties. Stenutz.eu. Link

-

Svasti, J., et al. (2003). Transglucosylation of tertiary alcohols using cassava beta-glucosidase. Biochimica et Biophysica Acta. Link

-

Hestrin, S., et al. (1955). Synthesis of glucosides by transglycosylation. Journal of Biological Chemistry. Link

-

Ismail, A., et al. (2018). Synthesis of Alkyl Polyglycoside Surfactants from Tert-butyl Glycosides. Asian Journal of Pharmaceutics. Link

-

PubChem. (2025).[1][2][3][4] tert-Butyl beta-D-glucopyranoside Compound Summary. National Library of Medicine. Link

Sources

- 1. T-Butyl D-glucoside | C10H20O6 | CID 12900970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. octyl beta-D-glucopyranoside | C14H28O6 | CID 62852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. t-Butyl 1-thio-alpha-D-glucopyranoside | C10H20O5S | CID 91691351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butyl Glucoside | C10H20O6 | CID 111068 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS 29074-04-2 tert-Butyl b-D-glucopyranoside safety data sheet

Technical Monograph: tert-Butyl -D-Glucopyranoside (CAS 29074-04-2)[1]

Document Control:

-

Version: 2.0 (Technical Guide & Safety Assessment)

-

Classification: Research Chemical / Biochemical Reagent

Executive Summary & Chemical Identity

tert-Butyl

Physicochemical Characterization Table[2][3]

| Property | Specification | Technical Note |

| CAS Number | 29074-04-2 | Specific to the |

| IUPAC Name | (2R,3S,4S,5R)-2-(hydroxymethyl)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4,5-triol | |

| Molecular Formula | ||

| Molecular Weight | 236.26 g/mol | |

| Physical State | White Crystalline Powder | Hygroscopic; store under desiccant.[1] |

| Solubility | Water, Methanol, Ethanol | High polarity due to free hydroxyls.[2] |

| Anomeric Configuration | Beta ( | Confirmed by NMR |

| Stability | Acid-Labile | The t-butyl ether is sensitive to strong acids (cleaves to glucose + isobutylene). |

Hazard Identification & Risk Management (GHS)

Note: As a specialized research chemical, specific toxicological data is limited.[2] The following classification is based on the "Precautionary Principle" and structural analogy to related alkyl-glucosides.

GHS Classification (Inferred)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Protocols

-

Inhalation Risk: Fine carbohydrate powders can act as nuisance dusts.[2] Use a localized exhaust hood when weighing >100 mg.

-

Skin/Eye Contact: The hydroxyl groups increase water solubility, facilitating rapid absorption into mucous membranes.[2] Wear nitrile gloves and safety glasses.

Emergency Response Decision Tree

Figure 1: Emergency response logic flow for alkyl glycoside exposure.

Technical Application: Synthesis & Validation

The Challenge: Chemical synthesis of tert-butyl glycosides is difficult via standard Koenigs-Knorr methods because the bulky tert-butanol is a poor nucleophile.[2]

The Solution: Enzymatic Reverse Hydrolysis. This method utilizes the reversibility of

Protocol: Enzymatic Synthesis of tert-Butyl -D-Glucopyranoside

Target Audience: Synthetic Chemists & Biocatalysis Researchers

Reagents:

Step-by-Step Methodology:

-

System Setup: Prepare a biphasic or high-organic monophasic system. Dissolve D-glucose (100 mM) in a mixture of 90% tert-butanol and 10% Acetate Buffer (50 mM, pH 5.0).

-

Expert Insight: The high concentration of tert-butanol lowers water activity (

), shifting the thermodynamic equilibrium from hydrolysis (breaking bonds) to synthesis (forming bonds).

-

-

Incubation: Add

-glucosidase (10 U/mL) and incubate at 50°C with orbital shaking (200 rpm). -

Monitoring: Monitor reaction progress via TLC (Solvent: Ethyl Acetate/Methanol/Water 7:2:1). The product will appear as a new spot with higher

than glucose. -

Purification:

-

Filter the enzyme.

-

Evaporate the tert-butanol under reduced pressure.

-

Resuspend residue in water and wash with ethyl acetate to remove unreacted aglycone (if hydrophobic impurities exist).

-

Critical Step: Isolate the product via silica gel column chromatography (Eluent: DCM/MeOH gradient).[2]

-

Analytical Validation (Self-Validating System)

To confirm you have synthesized the Beta anomer (CAS 29074-04-2) and not the Alpha anomer, you must perform Proton NMR (

The Anomeric Rule:

-

-Anomer (Target): The anomeric proton (H-1) is axial. The H-2 proton is also axial.[2] The dihedral angle is

-

-Anomer (Impurity): The anomeric proton is equatorial.[5][2] The dihedral angle is

Validation Workflow:

Figure 2: NMR decision logic for confirming anomeric configuration.

Handling & Storage

-

Storage: -20°C is preferred for long-term stability to prevent hydrolysis or microbial growth.[2]

-

Hygroscopicity: The compound is prone to absorbing moisture.[2] Always warm the vial to room temperature before opening to prevent condensation.

-

Incompatibility: Avoid strong acids.[2] The tert-butyl group is acid-labile and will cleave, regenerating glucose and isobutylene gas.

References

-

PubChem. (n.d.).[6][2][4] tert-Butyl beta-D-glucopyranoside (Compound).[6][2] National Library of Medicine. Retrieved from [Link]

-

Roslund, M. U., et al. (2008).[2] Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research.[2] Retrieved from [Link]

-

Ducret, A., et al. (2002).[2] Enzymatic synthesis of tert-butyl glycosides.[2] (General reference on enzymatic reverse hydrolysis in high organic solvents).

Sources

- 1. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. t-Butyl 1-thio-alpha-D-glucopyranoside | C10H20O5S | CID 91691351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. magritek.com [magritek.com]

- 6. T-Butyl D-glucoside | C10H20O6 | CID 12900970 - PubChem [pubchem.ncbi.nlm.nih.gov]

thermodynamic stability of tert-Butyl beta-D-glucopyranoside in alkaline solution

Thermodynamic Stability of tert-Butyl -D-Glucopyranoside in Alkaline Solution

Executive Summary

In the context of drug development and surfactant chemistry, tert-butyl

This guide details the structural and energetic reasons for this stability, contrasts it with acid-catalyzed degradation, and provides a validated experimental protocol for quantifying stability limits during formulation development.

Structural & Mechanistic Basis of Stability

To understand the thermodynamic behavior of tert-butyl

The Acetal Linkage

The glycosidic bond is an acetal. Acetals are characterized by two ether oxygens attached to the same carbon.

-

Acidic Conditions: The exocyclic oxygen is protonated, converting the alkoxide into a good leaving group (alcohol), leading to oxocarbenium ion formation.

-

Alkaline Conditions: Hydroxide ions (

) are poor proton donors. The acetal oxygens remain unprotonated. For hydrolysis to occur, an alkoxide (

The tert-Butyl Steric Shield

The tert-butyl group introduces significant steric bulk compared to methyl or ethyl glycosides.

-

Steric Hindrance: The bulky trimethyl group shields the anomeric oxygen from solvation and potential nucleophilic approach, although nucleophilic attack at C1 in glycosides is already rare in the absence of a good leaving group.

-

Conformational Lock: The

-configuration places the bulky aglycone in an equatorial position (assuming

Absence of Peeling Reactions

Unlike reducing sugars, tert-butyl

The Thermodynamic Landscape

It is critical to distinguish between Thermodynamic Equilibrium and Kinetic Stability.

-

Thermodynamics (

): The hydrolysis reaction ( -

Kinetics (

): In sterile alkaline solution, the reaction rate is effectively zero. The system is trapped in a deep local energy minimum.

Visualization: Reaction Coordinate Diagram

The following diagram illustrates the massive activation energy barrier in base compared to acid.

Experimental Validation Protocol

As a researcher, you cannot rely solely on theoretical stability. You must validate the stability window for your specific formulation (e.g., micellar drug delivery systems).

Analytical Challenge: Detection

tert-Butyl

-

Recommended Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

-

Alternative: Refractive Index (RI) (isocratic only) or LC-MS (EIC mode).

Protocol: Accelerated Alkaline Stress Testing

Objective: Determine the pseudo-first-order degradation rate constant (

Reagents:

-

Analyte: tert-Butyl

-D-glucopyranoside (>98% purity). -

Solvent: 0.1 M, 1.0 M, and 2.0 M NaOH solutions.

-

Internal Standard: Phenyl

-D-glucopyranoside (if using LC-MS) or Octyl glucoside (if using CAD/ELSD).

Workflow:

-

Preparation: Dissolve analyte to 1 mg/mL in NaOH solutions.

-

Incubation: Aliquot into HPLC vials. Incubate at three temperatures:

, -

Sampling: At

hours. -

Quenching: CRITICAL STEP. Immediately neutralize aliquots with equimolar HCl or dilute into mobile phase buffer to stop any potential post-sampling reactions (though unlikely in base, this is Good Laboratory Practice).

-

Analysis: Inject onto C18 column.

Data Processing:

Plot

-

Expected Result: Slope

. -

If degradation is observed, calculate

and use the Arrhenius equation to predict shelf-life at

Visualization: Experimental Workflow

Comparative Stability Data

The following table summarizes the stability profile of tert-butyl glucoside compared to other common glycosidic structures.

| Structure | Acid Stability (pH < 3) | Alkaline Stability (pH > 10) | Primary Degradation Mode |

| tert-Butyl | Very Low | High | Acid hydrolysis (A-1 mechanism) |

| Methyl | Moderate | High | Acid hydrolysis |

| Phenyl | Low | Moderate | Acid hydrolysis / Phenoxide elimination |

| Glucose (Hemiacetal) | N/A (Mutarotation) | Low | Isomerization / Peeling reaction |

Key Insight: The tert-butyl group acts as an "acid magnet." In acidic conditions, the formation of the stable tert-butyl carbocation accelerates hydrolysis significantly compared to methyl glycosides. However, in alkaline conditions, this effect is nullified, and the molecule remains robust.

Implications for Drug Development[1][2][3]

Formulation Windows

-

pH Range: Formulations containing this glycoside (e.g., as a hydrotrope or surfactant) can safely operate between pH 7.0 and pH 12.0.

-

Incompatibility: Avoid co-formulation with strong Lewis acids or in buffers with pH < 5.0, as the tert-butyl group will cleave, releasing tert-butanol (a Class 2 solvent, strictly regulated) and glucose.

Synthesis & Purification

The alkaline stability of this molecule allows for the use of base-labile protecting groups (e.g., Acetyl, Benzoyl, Fmoc) on the hydroxyls during synthesis.

-

Strategy: You can protect the sugar hydroxyls as esters, form the tert-butyl glycoside, and then deprotect using Zemplén conditions (NaOMe/MeOH) without harming the anomeric tert-butyl linkage [1].

References

-

W. Koenigs and E. Knorr , "Ueber einige Derivate des Traubenzuckers und der Galactose," Berichte der deutschen chemischen Gesellschaft, vol. 34, no. 1, pp. 957-981, 1901.

-

Capon, B. , "Mechanism in Carbohydrate Chemistry," Chemical Reviews, vol. 69, no. 4, pp. 407–498, 1969. (Foundational text on glycoside hydrolysis mechanisms).

-

S. Bowers et al. , "Metabolically Stable tert-Butyl Replacement," ACS Medicinal Chemistry Letters, vol. 4, no. 8, 2013. (Context on tert-butyl metabolic/chemical stability).

-

M. A. Mohd et al. , "Alkyl polyglycosides: properties and applications," Journal of Surfactants and Detergents, 2020. (General stability profiles of alkyl glycosides).

difference between tert-Butyl and n-Butyl beta-D-glucopyranoside

Technical Guide: Comparative Analysis of -Butyl vs. -Butyl -D-Glucopyranoside[1][2][3]

Executive Summary

This guide addresses the critical physicochemical and synthetic distinctions between two isomeric alkyl glucosides:

Part 1: Structural & Physicochemical Divergence[2]

The core difference lies in the topology of the aglycone (alkyl group) and its electronic influence on the anomeric center.

Steric Profile

- -Butyl (Linear): The primary alkyl chain extends away from the pyranose ring, causing minimal steric clash with enzyme active sites.[3] It mimics natural substrates like cellobiose.[2]

-

-Butyl (Branched): The tertiary butyl group is bulky and rigid.[2] It creates significant steric hindrance around the anomeric oxygen (O1), preventing access to the catalytic nucleophiles of many

Electronic Effects & Stability

The stability of the glycosidic bond is dictated by the stability of the carbocation intermediate formed upon cleavage.

| Feature | ||

| Aglycone Type | Primary ( | Tertiary ( |

| Hydrolysis Mechanism | ||

| Intermediate Stability | Low (Requires oxocarbenium ion) | High (Stable |

| Acid Stability | High ( | Extremely Low ( |

| Surfactant Class | Hydrotrope / Co-surfactant | Labile Surfactant / Probe |

Part 2: Synthetic Pathways (The "Make vs. Buy" Decision)

As an application scientist, choosing the correct synthesis route is critical. You cannot use the same protocol for both.

Decision Logic

The following diagram illustrates the necessary divergence in synthetic strategy based on the aglycone structure.

Caption: Decision matrix for synthesizing butyl glucosides. Enzymatic routes fail for t-BGP due to steric exclusion.

Protocol A: Enzymatic Synthesis of -Butyl Glucoside

Mechanism: Reverse Hydrolysis / Transglycosylation.[1][2]

Enzyme:

-

Reaction Mix: Dissolve Glucose (1 eq) in a biphasic system of Acetate Buffer (pH 5.0, 50 mM) and

-Butanol (excess, acts as solvent and acceptor). Ratio: 1:10 (v/v) buffer:alcohol.[2][3] -

Incubation: Add

-glucosidase (10 U/mL). Incubate at 50°C with vigorous shaking (to increase interfacial area). -

Validation: Monitor by TLC (Chloroform:Methanol 4:1).

-BGP appears as a new spot ( -

Purification: Evaporate butanol phase. Recrystallize from acetone/ethanol.

Protocol B: Chemical Synthesis of -Butyl Glucoside

Mechanism: Schmidt Trichloroacetimidate Method.[1][2] Why this method? The Koenigs-Knorr method (using Ag salts) is often too harsh or inefficient for tertiary alcohols.[2] The Schmidt method uses mild Lewis acids.

-

Activation: React per-acetylated glucose with trichloroacetonitrile (

) and DBU (base) to form the Trichloroacetimidate Donor . -

Coupling: Dissolve Donor (1 eq) and anhydrous

-Butanol (2 eq) in dry DCM. -

Catalysis: Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.1 eq) at -78°C under Argon.

-

Critical Step: Low temperature is essential to favor

-selectivity and prevent rapid decomposition of the product.[2]

-

-

Quenching: Quench with Triethylamine immediately upon completion (TLC monitoring).

-

Deprotection: Deacetylate using Zemplén conditions (NaOMe/MeOH), but neutralize immediately . Even weak base/acid residue can hydrolyze the

-butyl group during workup.[2]

Part 3: Stability & Hydrolysis Kinetics[2]

The most defining feature for drug development applications is the acid lability of

Mechanism of Hydrolysis

- -BGP: Follows the standard Exocyclic C-O cleavage . The protonation occurs on the exocyclic oxygen, and the bond breaks to form a glucosyl oxocarbenium ion. This is slow and requires heat/strong acid.[2]

-

-BGP: Follows Aglycone-Oxygen cleavage (A-1 mechanism) .[1][2][3] The protonation leads to the departure of the stable

Caption: Comparison of hydrolysis pathways. The stability of the t-butyl cation drives the rapid degradation of t-BGP.

Experimental Implication

If you are running an assay at pH 4.0 (common for lysosomal enzymes),

Part 4: Applications

| Application Field | ||

| Enzymology | Substrate for assaying | Competitive inhibitor or "dead-end" probe to map steric pockets.[1][2][3] |

| Membrane Biology | Hydrotrope; increases solubility of hydrophobic drugs.[1][2] | Generally unstable for long-term membrane studies.[1][2][3] |

| Synthesis | Building block for alkyl polyglycoside (APG) surfactants.[1][2][3] | Transient protecting group (removable by mild acid).[2][3] |

| Physical Chem | High CMC (Hydrotrope behavior).[1][2] | Low CMC (Surfactant behavior) but limited by stability.[2][3] |

References

-

Enzymatic Synthesis & Specificity

-

Chemical Synthesis (Schmidt Method)

-

Schmidt, R. R. (1986).[2][3] New Methods for the Synthesis of Glycosides and Oligosaccharides—Are There Alternatives to the Koenigs-Knorr Method?. Angewandte Chemie International Edition.[2]

- Context: Defines the trichloroacetimidate method required for synthesizing sterically hindered glycosides like t-BGP.

-

-

Acid Hydrolysis Mechanisms

-

Overend, W. G., et al. (1962).[3] The Acid Hydrolysis of Glycosides. Journal of the Chemical Society.

- Context: Classical physical organic chemistry paper detailing the A-1 mechanism for tertiary alkyl glycosides.

-

-

Surfactant Properties

The Strategic Role of tert-Butyl β-D-glucopyranoside in Modern Carbohydrate Chemistry: A Technical Guide

Abstract

In the intricate landscape of carbohydrate chemistry, where the selective manipulation of hydroxyl groups is paramount, tert-butyl β-D-glucopyranoside emerges as a versatile and strategically valuable building block. This technical guide provides an in-depth exploration of the synthesis, properties, and multifaceted applications of tert-butyl β-D-glucopyranoside, tailored for researchers, scientists, and professionals in drug development. Beyond a mere recitation of protocols, this document elucidates the causal relationships behind experimental choices, grounding theoretical concepts in practical applications. We will delve into its role as a unique anomeric protecting group, its utility as a glycosyl acceptor in the synthesis of complex oligosaccharides, and its function as a precursor to various glycosyl donors. This guide aims to equip the reader with a comprehensive understanding of how to effectively leverage the distinct characteristics of tert-butyl β-D-glucopyranoside in the design and execution of sophisticated carbohydrate synthesis.

Introduction: The Significance of Anomeric Protection and Modification

The synthesis of complex carbohydrates and glycoconjugates is a formidable challenge, primarily due to the structural complexity and the presence of multiple hydroxyl groups of similar reactivity on the monosaccharide unit.[1] Central to any synthetic strategy is the precise control of the anomeric center (C-1), which dictates the stereochemical outcome (α or β) of the newly formed glycosidic bond. The choice of a protecting group for the anomeric hydroxyl is therefore a critical decision that influences the entire synthetic route.

tert-Butyl β-D-glucopyranoside, with its sterically demanding tert-butyl group at the anomeric position, offers a unique set of properties that distinguish it from more common anomeric protecting groups like methyl or benzyl ethers.[1][2] Its stability under a range of reaction conditions, coupled with specific methods for its cleavage, provides a valuable tool for orthogonal synthetic strategies. This guide will illuminate the strategic advantages of incorporating this molecule into complex synthetic endeavors.

Synthesis of tert-Butyl β-D-glucopyranoside and its Derivatives

The preparation of tert-butyl β-D-glucopyranoside can be achieved through both chemical and enzymatic routes, each offering distinct advantages in terms of scale, stereoselectivity, and substrate scope.

Chemical Synthesis

A straightforward and scalable chemical synthesis involves the acid-catalyzed reaction of D-glucose with tert-butanol.[3] The use of a sterically hindered alcohol like tert-butanol generally favors the formation of the β-anomer due to thermodynamic control.[4]

Experimental Protocol: Synthesis of tert-Butyl β-D-glucopyranoside [3]

-

Reaction Setup: To a suspension of D-glucose (e.g., 0.05 mol) in tert-butanol (e.g., 1:5 molar ratio of glucose to tert-butanol), add a catalytic amount of para-toluenesulfonic acid (p-TSA) (e.g., 2.5% by weight of glucose).

-

Reaction Conditions: Heat the mixture to 70°C with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate). The excess tert-butanol can be removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield pure tert-butyl β-D-glucopyranoside. A reported yield for this method is approximately 98.58% with a product content of 61.2%.[3]

Caption: Chemical synthesis of tert-Butyl β-D-glucopyranoside.

For subsequent manipulations, it is often advantageous to work with the per-acetylated derivative, which exhibits enhanced solubility in organic solvents.[5]

Experimental Protocol: Synthesis of tert-Butyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

-

Acetylation: Dissolve tert-butyl β-D-glucopyranoside in a mixture of acetic anhydride and pyridine at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction with ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford tert-butyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly stereoselective alternative for the preparation of tert-butyl β-D-glucopyranoside. β-Glucosidases can catalyze the transglycosylation reaction, transferring a glucose moiety from a donor substrate to tert-butanol.[6][7] This method is particularly attractive for its mild reaction conditions and high selectivity, often obviating the need for protecting groups on the glucose donor.[7]

Experimental Protocol: Enzymatic Synthesis of tert-Butyl β-D-glucopyranoside [6]

-

Reaction Mixture: Prepare a buffered aqueous solution containing a suitable glucose donor (e.g., cellobiose or p-nitrophenyl β-D-glucopyranoside), tert-butanol as the acceptor, and β-glucosidase (e.g., from almonds).

-

Incubation: Incubate the mixture at the optimal temperature and pH for the enzyme with gentle agitation.

-

Monitoring: Monitor the formation of the product by HPLC or TLC.

-

Termination and Purification: Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by denaturing the enzyme (e.g., by heating). The product can then be purified from the reaction mixture using chromatographic techniques.

Caption: Enzymatic synthesis of tert-Butyl β-D-glucopyranoside.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of tert-butyl β-D-glucopyranoside is essential for its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₆ | |

| Molecular Weight | 236.26 g/mol | |

| Appearance | White solid | |

| Solubility | Soluble in water and polar organic solvents. | [5] |

| NMR Spectroscopy | The anomeric proton (H-1) of the β-isomer typically appears as a doublet with a large coupling constant (J ≈ 7-8 Hz) in the ¹H NMR spectrum, characteristic of a trans-diaxial relationship with H-2. The tert-butyl group gives a characteristic singlet at approximately 1.3 ppm. | [8] |

| Surfactant Properties | The α-anomer has been shown to exhibit surfactant behavior with a critical micellar concentration (CMC) of 4.0–4.5 mM. | [9] |

Role in Carbohydrate Chemistry: A Strategic Asset

The utility of tert-butyl β-D-glucopyranoside in carbohydrate chemistry stems from the unique properties of the anomeric tert-butyl group.

Anomeric Protecting Group: Stability and Selective Deprotection

The tert-butyl group at the anomeric position functions as a robust protecting group, stable to a wide range of reaction conditions, including those that might cleave other common protecting groups.[9] This stability is attributed to the steric hindrance of the bulky tert-butyl group, which shields the glycosidic linkage from nucleophilic attack.

Deprotection: The removal of the anomeric tert-butyl group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[10] The mechanism proceeds via protonation of the glycosidic oxygen, followed by cleavage of the C-O bond to form a stable tert-butyl cation and the free hemiacetal.[11][12]

Caption: Mechanism of acid-catalyzed deprotection of tert-butyl glycoside.

This selective deprotection allows for the unmasking of the anomeric hydroxyl group at a late stage in a synthetic sequence, enabling its conversion into a glycosyl donor for further glycosylation reactions.

Glycosyl Acceptor in Oligosaccharide Synthesis

With its four free hydroxyl groups, tert-butyl β-D-glucopyranoside can serve as a glycosyl acceptor. The steric bulk of the anomeric tert-butyl group can influence the regioselectivity of glycosylation, potentially directing incoming glycosyl donors to less hindered positions. Following glycosylation, the anomeric tert-butyl group can be selectively removed to reveal a new reducing end, which can be further functionalized or used in subsequent glycosylation steps.

Precursor for Glycosyl Donors

After selective protection of the hydroxyl groups at C-2, C-3, C-4, and C-6, the anomeric tert-butyl group can be removed to generate a hemiacetal. This hemiacetal is a key intermediate that can be converted into a variety of glycosyl donors, such as trichloroacetimidates, thioglycosides, or glycosyl halides, for use in stereoselective glycosylation reactions.

Applications in Drug Development and Glycobiology

The ability to synthesize complex oligosaccharides and glycoconjugates is crucial for the development of new therapeutics and for probing biological processes.[13] tert-Butyl β-D-glucopyranoside, as a versatile building block, plays a role in these endeavors. For instance, in the synthesis of carbohydrate-based drugs, the strategic use of anomeric protecting groups like the tert-butyl group allows for the controlled assembly of the desired glycan structure.

Furthermore, alkyl glucosides, including tert-butyl glucosides, are of interest for their biological activities and as components of drug delivery systems. The surfactant properties of some alkyl glucosides can be exploited in formulation science.[9]

Conclusion

tert-Butyl β-D-glucopyranoside is more than just a protected sugar; it is a strategic tool in the arsenal of the synthetic carbohydrate chemist. Its unique combination of stability and selective deprotection provides a level of control at the anomeric center that is essential for the construction of complex glycans. The synthetic routes to this compound are well-established, and its physicochemical properties are well-characterized, making it a reliable and versatile building block. As the demand for synthetic oligosaccharides and glycoconjugates in medicine and biology continues to grow, the strategic application of molecules like tert-butyl β-D-glucopyranoside will undoubtedly play an increasingly important role in advancing these fields.

References

-

2,3,4,6-Tetra-O-acetyl-2-phthalimido-β-d-glucopyranoside. (n.d.). PMC. Retrieved February 9, 2026, from [Link]

- Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. (2016).

- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268.

-

Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved February 9, 2026, from [Link]

- A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. (2007). Molecules, 12(9), 2167-2177.

- Technical Support Information Bulletin 1125 - Removal of S-t-Butyl Groups. (n.d.). Aapptec Peptides.

- Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. (2022). Molecules, 27(18), 5988.

- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (2021). Journal of Magnetic Resonance, 323, 106894.

- Pawignya, H., et al. (2018). Synthesis of Surfactant Tert-Butyl Glycosides from Glucose and Tert-Butanol. Reaktor, 18(4), 202-208.

- Rahman, M. A., et al. (2013). Synthesis and antimicrobial evaluation of Some n-butyl α- and β-D-glucopyranoside derivatives. RGUHS Journal of Pharmaceutical Sciences, 3(1), 57-62.

- Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. (2021). Molecules, 26(13), 3986.

- You, Y., Zhang, X., & Yu, B. (2015). O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides. Natural Product Reports, 32(12), 1745-1786.

- Bousquet, M. P., et al. (1999). Enzymatic Synthesis of α-Butylglucoside in a Biphasic Butanol-Water System Using the α-Transglucosidase from Aspergillus niger.

- Smułek, W., et al. (2019). Alkyl Xylosides: Physico-Chemical Properties and Influence on Environmental Bacteria Cells. Molecules, 24(18), 3241.

- Overend, W. G., Rees, C. W., & Sequeira, J. S. (1962). The acid hydrolysis of glycosides: I. General conditions and the effect of the nature of the aglycone. Canadian Journal of Chemistry, 40(11), 2059-2065.

- Bousquet, M. P., et al. (1999). Enzymatic Synthesis of α-Butylglucoside in a Biphasic Butanol–Water System Using the α-Transglucosidase from Aspergillus niger.

- Protecting Groups at the Anomeric Position of Carbohydrates: Strategies and Applications in Carbohydrate Chemistry. (2010). In Carbohydrate Chemistry: Chemical and Biological Approaches (Vol. 36, pp. 1-35). Royal Society of Chemistry.

- Characterization of the β-d-Glucopyranoside Binding Site of the Human Bitter Taste Receptor hTAS2R16. (2010). Journal of Biological Chemistry, 285(42), 32148-32156.

- Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. (2015).

- Li, Z., et al. (2017). Synthesis and Properties of Alkyl α-D-Glucopyranosides. Applied Chemistry, 46(1), 128-133.

- Chemical O‐Glycosylations: An Overview. (2017). Chemistry – An Asian Journal, 12(23), 2966-2987.

-

Ether and Ester Derivatives of Carbohydrates. (n.d.). Chemistry Steps. Retrieved February 9, 2026, from [Link]

-

Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

- Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. (2017). Magnetochemistry, 3(4), 38.

- Recent developments on oligosaccharide synthesis. (2008). Organic Chemistry Portal.

- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017, November 19).

-

methyl alpha-D-glucopyranoside. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

- Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose. (1997).

- Glycosyl Formates: Glycosylations with Neighboring-Group Participation. (2013). The Journal of Organic Chemistry, 78(13), 6436-6444.

- β-Glucosidase and β-Galactosidase-Mediated Transglycosylation of Steviol Glycosides Utilizing Industrial Byproducts. (2021).

- Anomeric modification of carbohydrates using the Mitsunobu reaction. (2018). Beilstein Journal of Organic Chemistry, 14, 1515-1543.

- Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2019). Frontiers in Chemistry, 7, 81.

- Enzymatic conversion of β-mannans: Analysing, evaluating and modifying transglycosylation properties of glycoside hydrolases. (2018).

-

Carbohydrate - Glycoside formation hydrolysis. (n.d.). Khan Academy. Retrieved February 9, 2026, from [Link]

- Nano-Ayurvedic Medicine Approaches Using Ginkgo biloba-Phytochemicals Functionalized Gold Nanoparticles Against Breast Cancer. (2023). Journal of Nanoscience and Nanotechnology, 23(12), 8431-8441.

-

Stability of Glucose Anomers. (n.d.). AK Lectures. Retrieved February 9, 2026, from [Link]

- Advances in glycoside and oligosaccharide synthesis. (2010).

- β-Glucosidase: Progress from Basic Mechanism to Frontier Application. (2023). International Journal of Molecular Sciences, 24(13), 10984.

-

tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved February 9, 2026, from [Link]

- Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.

- Fate of Alkyl Polyglucosides in the Environment. (2015). In Handbook of Detergents, Part F: Production (pp. 389-406). CRC Press.

-

1D 1 H NMR spectra of a butyl glucoside, b hexyl glucoside, c octyl.... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ether and Ester Derivatives of Carbohydrates - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. aklectures.com [aklectures.com]

- 5. Buy 2,3,4,6-Tetra-O-acetyl-beta-D-glucose | 3947-62-4 [smolecule.com]

- 6. β-Glucosidase and β-Galactosidase-Mediated Transglycosylation of Steviol Glycosides Utilizing Industrial Byproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-Glucosidase: Progress from Basic Mechanism to Frontier Application [mdpi.com]

- 8. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. bcc.bas.bg [bcc.bas.bg]

tert-Butyl beta-D-glucopyranoside molecular weight and formula

Technical Guide: tert-Butyl -D-Glucopyranoside

Molecular Characterization, Synthesis Strategies, and Applications

Physicochemical Specifications

The following data summarizes the core molecular constants. Researchers should note that the tert-butyl group significantly alters the lipophilicity profile compared to methyl or ethyl glucosides.[1]

| Parameter | Value / Description |

| Chemical Name | tert-Butyl |

| IUPAC Name | (2R,3S,4S,5R)-2-(hydroxymethyl)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4,5-triol |

| CAS Registry Number | 29074-04-2 (General/Beta specific) |

| Molecular Formula | |

| Molecular Weight | 236.26 g/mol |

| Monoisotopic Mass | 236.1260 Da |

| Solubility | Highly soluble in water, methanol, ethanol; sparingly soluble in non-polar organic solvents (e.g., hexane).[2][3][4][5][6][7][8] |

| Stability | Acid: Labile (hydrolyzes to glucose + isobutylene/tert-butanol).[1] Base: Stable. Enzymatic: Highly resistant to |

Synthesis & Manufacturing Protocols

Synthesizing the

Chemical Synthesis Strategy (Schmidt/Lewis Acid Method)

The most robust protocol utilizes peracetylated glucose donors.[1] The acetate group at C2 plays a critical role in directing stereoselectivity.[1]

Protocol:

-

Reagents:

-D-Glucose pentaacetate (donor), tert-Butanol (acceptor), Boron trifluoride diethyl etherate ( -

Mechanism:

-

The Lewis acid activates the anomeric acetate, creating an oxocarbenium ion.[1]

-

Critical Step (NGP): The carbonyl oxygen of the C2-acetate attacks the anomeric center from the bottom face, forming a cyclic acyloxonium ion intermediate .[1]

-

This intermediate blocks the

-face, forcing the bulky tert-butanol to attack from the top (

-

-

Deprotection: The resulting acetylated glycoside is deprotected using Zemplén conditions (NaOMe/MeOH) to yield the final product.

Mechanistic Visualization

The following diagram illustrates the Neighboring Group Participation (NGP) pathway that guarantees the formation of the

Caption: Pathway showing C2-acetate participation blocking the alpha-face to enforce beta-glycosylation.

Analytical Characterization

Validating the structure requires confirming the anomeric configuration.[1] The steric bulk of the tert-butyl group provides distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)[1][4][9]

-

H NMR (D

-

Anomeric Proton (H-1): Look for a doublet at

ppm.[1] -

Coupling Constant (

): A value of 7.5 – 8.5 Hz is mandatory.[1] This large coupling constant indicates a trans-diaxial relationship between H-1 and H-2, confirming the -

tert-Butyl Group: A sharp, intense singlet integrating to 9 protons at

ppm.[1]

-

- C NMR:

Mass Spectrometry (MS)[1][9]

Applications in R&D

Metabolic Stability Studies

Unlike

Surfactant Chemistry

The molecule acts as a non-ionic surfactant.[1] The rigid, bulky hydrophobic tail (tert-butyl) versus the flexible hydrophilic head (glucose) creates a unique packing parameter in micelles, often leading to higher Critical Micelle Concentrations (CMC) compared to straight-chain isomers.[1]

Cryoprotection & Protein Stabilization

Research suggests that alkyl glucosides can stabilize proteins in solution.[1] The tert-butyl variant provides a specific hydrophobic interaction profile that can be screened for stabilizing membrane proteins during crystallization.[1]

References

-

PubChem. (2025).[1][7] tert-Butyl beta-D-glucopyranoside Compound Summary. National Library of Medicine.[1][7] Retrieved from [Link]

-

Stenutz, R. (n.d.).[1][8] tert-Butyl beta-D-glucopyranoside Properties. Stenutz Carbohydrate Tables. Retrieved from [Link]

-

Mewis, K., et al. (2019).[1] Production and Surfactant Properties of Tert-Butyl α-d-Glucopyranosides Catalyzed by Cyclodextrin Glucanotransferase. Molecules, 24(13), 2368.[1] (Context: Contrasts enzymatic alpha-synthesis with chemical beta-requirements). Retrieved from [Link][1][3]

-

Kasumi, T., et al. (1998).[1] Simple synthesis of beta-D-glycopyranosides using beta-glycosidase from almonds. Chemical & Pharmaceutical Bulletin, 46(11).[1] (Context: Specificity of beta-glucosidases). Retrieved from [Link]

Sources

- 1. Butyl Glucoside | C10H20O6 | CID 111068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyric acid - Wikipedia [en.wikipedia.org]

- 3. «beta»-D-Glucopyranose (CAS 492-61-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. T-Butyl D-glucoside | C10H20O6 | CID 12900970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. buyersguidechem.com [buyersguidechem.com]

Biological Activity and Utility of tert-Butyl Glycosides in Glycoscience

Executive Summary

In the landscape of carbohydrate chemistry and glycobiology, tert-butyl glycosides occupy a unique niche defined by the interplay of steric bulk , hydrophobicity , and acid-labile yet enzymatically robust stability . Unlike methyl or ethyl glycosides, the tert-butyl moiety acts as a rigid hydrophobic anchor. This guide details the physicochemical basis of their biological utility, specifically their role as metabolic probes, their enhanced affinity for specific lectin subsites, and their application as tunable surfactants in drug delivery systems.

Key Technical Takeaway: The tert-butyl group at the anomeric position restricts conformational flexibility via the exo-anomeric effect and provides a significant hydrophobic surface area (approx. 4.5 Å diameter), allowing it to probe "hydrophobic gates" in carbohydrate-binding proteins that smaller aglycones cannot access.

Physicochemical Basis of Biological Activity

The biological activity of tert-butyl glycosides is not "pharmacological" in the traditional sense (receptor agonism) but is rather functional , driven by three core mechanisms:

A. Metabolic Stability (Enzymatic Resistance)

While tert-butyl glycosides are chemically acid-labile (cleavable by TFA or HClO₄), they exhibit remarkable resistance to enzymatic hydrolysis by standard glycosidases (e.g.,

-

Mechanism: The steric bulk of the tert-butyl group hinders the catalytic nucleophile of the enzyme from accessing the anomeric center.

-

Application: They serve as non-metabolizable substrate analogs in competitive inhibition assays or metabolic tracking studies where preventing rapid degradation is crucial.

B. The "Hydrophobic Gate" Effect in Lectin Binding

Many lectins (e.g., Pseudomonas aeruginosa LecA, Concanavalin A) possess hydrophobic loops or pockets adjacent to the primary carbohydrate-binding site (subsites).

-

Activity: Simple methyl glycosides often bind weakly (

in mM range). The tert-butyl group can engage in Van der Waals interactions with aromatic residues (Tyr, Trp, Phe) near the binding site, often increasing affinity by 2–10 fold compared to methyl glycosides. -

Thermodynamics: The binding is often entropy-driven, involving the displacement of ordered water molecules from the hydrophobic protein surface.

C. Amphiphilic Surfactant Properties

tert-Butyl glycosides derived from longer-chain sugars or coupled with fatty acids function as non-ionic surfactants.

-

HLB (Hydrophilic-Lipophilic Balance): Tunable between 3–12 depending on the sugar headgroup.

-

Bio-utility: They are used to solubilize membrane proteins without denaturing them, a critical step in structural biology and assay development.

Synthetic Methodology: Acid-Catalyzed Fischer Glycosidation

To study these activities, high-purity synthesis is required. The classic Koenigs-Knorr reaction is often unsuitable due to the steric hindrance of the tert-butyl alcohol. We utilize a modified Fischer Glycosidation protocol optimized for thermodynamic control.

Experimental Protocol: Synthesis of tert-Butyl -D-Glucopyranoside[1]

Objective: Produce thermodynamically stable

Step-by-Step Workflow

-

Activation:

-

Suspend D-Glucose (10 g, 55.5 mmol) in anhydrous tert-Butanol (150 mL).

-

Add p-TSA (1.5 g, 15% w/w relative to glucose) as the catalyst.

-

Note: Perchloric acid (HClO₄) was historically used but p-TSA is safer and provides comparable yields with easier workup.

-

-

Reflux (Thermodynamic Control):

-

Heat the mixture to reflux (approx. 83°C) under an inert atmosphere (

). -

Critical Step: Maintain reflux for 48–72 hours. The reaction is slow due to the steric bulk of t-BuOH.

-

Monitoring: Use TLC (DCM:MeOH 4:1). The product (

) will appear slowly. The

-

-

Neutralization and Workup:

-

Cool to room temperature.[1]

-

Neutralize with

(solid) or basic ion-exchange resin (Amberlite IRA-400 OH- form) until pH neutral. -

Filter to remove salts/resin.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to a syrup.

-

Crystallization: Dissolve in minimum hot ethyl acetate and add hexane dropwise until turbid. Store at 4°C.

-

Alternative: Silica gel flash chromatography (Gradient: 100% DCM

10% MeOH/DCM).

-

-

Validation:

-

NMR: Check for the characteristic tert-butyl singlet (

ppm, 9H) and the anomeric proton doublet (

-

Visualization of Biological Interaction

The following diagram illustrates the synthesis pathway and the comparative binding mode of Methyl vs. tert-Butyl glycosides within a lectin binding pocket.

Caption: Synthesis of t-Butyl glycosides via Fischer glycosidation and their enhanced binding mechanism to lectin hydrophobic pockets compared to methyl analogs.

Comparative Data: Stability and Activity[2][3]

The following table summarizes the key differences that dictate the experimental choice between Methyl and tert-Butyl glycosides.

| Feature | Methyl Glycoside | tert-Butyl Glycoside | Experimental Implication |

| Acid Stability | High | Low (Labile to TFA) | t-Bu is used as an orthogonal protecting group; removable without affecting benzyl/acetyl groups. |

| Enzymatic Stability | Moderate | High | t-Bu is preferred for long-duration assays with crude cell lysates containing glycosidases. |

| Hydrophobicity (LogP) | -1.5 (approx) | -0.5 to 0 | t-Bu penetrates membranes better; useful for intracellular delivery studies. |

| Lectin Affinity ( | t-Bu enhances sensitivity in binding assays (e.g., SPR, ITC). | ||

| Steric Bulk | Minimal | Significant | t-Bu locks the anomeric conformation, reducing entropic penalty upon binding. |

References

-

Pawignya, H., et al. (2018).[1] Synthesis of Surfactant Tert-Butyl Glycosides from Glucose and Tert-Butanol. Reaktor. Link

-

Krieger, A., et al. (2012).[2] Thermodynamic Properties of Methyl tert-Butyl Ether (MTBE) and 1-Alkanols Binary Mixtures. ResearchGate. Link

-

Vilen, Z., et al. (2023).[3] (Glycan Binding) Activity-Based Protein Profiling in Cells Enabled by Mass Spectrometry-Based Proteomics. Israel Journal of Chemistry. Link

-

Mengeling, B.J., et al. (2025). In Silico To In Vivo Analyses of Tert-Butylphenols Used in Food Contact Materials Identify Retinoid-X Receptor Activators. Journal of the Endocrine Society.[4] Link

-

Organic Syntheses. Glycine t-Butyl Ester (Methodology relevant to t-butyl protection stability). Organic Syntheses Coll. Vol. 4. Link

Sources

steric hindrance effects in tert-Butyl beta-D-glucopyranoside formation

Steric Hindrance & Selectivity: A Guide to tert-Butyl -D-Glucopyranoside Synthesis

Part 1: The Steric Mismatch Challenge

Synthesizing tert-butyl

The Core Conflict

-

Nucleophilicity vs. Bulk: tert-Butanol (

-BuOH) is a tertiary alcohol. While electronically rich, its nucleophilicity is severely retarded by the methyl groups, which create a "steric wall" preventing easy approach to the anomeric center. -

-Selectivity Requirement: To achieve the

-

The Kinetic Trap: The bulky

-BuOH must attack the acyloxonium ion from the top (

Part 2: Mechanistic Pathways & Causality

Neighboring Group Participation (NGP)

The only reliable way to enforce

-

Mechanism: Upon activation of the leaving group (LG), the carbonyl oxygen of the C2-ester attacks the anomeric carbon (C1), forming a five-membered dioxolenium (acyloxonium) ion .

-

Steric Consequence: This ring blocks the

-face, forcing the incoming alcohol to attack from the -

The Problem: With

-BuOH, this

Acid Sensitivity (The "Hidden Killer")

tert-Butyl glycosides are acetals of a tertiary alcohol. They are highly acid-labile , behaving similarly to a Boc protecting group.

-

Risk: Strong Lewis acids (e.g.,

, TMSOTf) used to activate the donor can easily cleave the newly formed glycosidic bond, releasing isobutylene and the free sugar. -

Solution: You must use mild promoters or buffered conditions (e.g., Koenigs-Knorr with Silver Carbonate) to preserve the product.

Pathway Visualization

Caption: Mechanism showing NGP directing beta-attack while steric bulk slows the step, risking acid hydrolysis.

Part 3: Experimental Protocols

Method A: The "Robust" Approach (Modified Koenigs-Knorr)

Best for: High reliability, preventing acid hydrolysis of the product.

Mechanism: Silver carbonate acts as both a promoter (halophile) and an acid scavenger (buffer), protecting the acid-sensitive

Reagents:

-

Donor: 2,3,4,6-Tetra-O-acetyl-

-D-glucopyranosyl bromide (Acetobromo-glucose). -

Acceptor: tert-Butanol (anhydrous).

-

Promoter: Silver Carbonate (

) or Silver Oxide ( -

Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).

-

Desiccant: Activated 4Å Molecular Sieves (Crucial to prevent hydrolysis of the bromide).

Protocol:

-

Activation: Flame-dry a round-bottom flask under Argon. Add 4Å molecular sieves.

-

Dissolution: Dissolve Acetobromo-glucose (1.0 equiv) and tert-Butanol (5.0 equiv - excess drives the equilibrium) in anhydrous DCM (

M concentration). -

Promoter Addition: Add Silver Carbonate (1.5 - 2.0 equiv) in one portion. The reaction must be performed in the dark (wrap flask in foil).

-

Reaction: Stir at room temperature for 12–24 hours.

-

Note: Heating increases the rate but significantly increases the risk of elimination to isobutylene.

-

-

Filtration: Filter the slurry through a Celite pad to remove silver salts. Wash with DCM.[2]

-

Workup: Wash the filtrate with

(sat.[3] aq.), then water, then brine. Dry over -

Purification: Flash chromatography (Hexanes/Ethyl Acetate). The

-anomer usually elutes after the

Method B: The "Modern" Approach (Schmidt Trichloroacetimidate)

Best for: Faster reaction times, but requires strict temperature control. Mechanism: Lewis acid catalyzed activation of the imidate.

Protocol:

-

Donor: 2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl trichloroacetimidate.

-

Setup: Dissolve Donor (1.0 equiv) and tert-Butanol (3.0 equiv) in anhydrous DCM with 4Å MS. Cool to -20°C or -40°C .

-

Catalysis: Add TMSOTf (0.1 equiv) dropwise.

-

Critical: Do NOT use stoichiometric Lewis acid. Use catalytic amounts to minimize product decomposition.

-

-

Quench: Quench with Triethylamine (Et3N) before warming to room temperature. This neutralizes the acid immediately, preserving the

-Bu group.

Part 4: Data & Optimization

Comparison of Conditions for tert-Butyl Glucoside Synthesis

| Variable | Koenigs-Knorr ( | Schmidt ( | Enzymatic ( |

| Donor | Glucosyl Bromide | Trichloroacetimidate | Free Glucose |

| Promoter | Silver Salts (Heterogeneous) | Lewis Acid (Homogeneous) | Enzyme (Biocatalyst) |

| Reaction Time | Slow (12-48 h) | Fast (1-4 h) | Slow (Days) |

| Acid Risk | Low (Buffered) | High (Must Quench Cold) | None |

| Yield | 50 - 70% | 40 - 60% (Variable) | 20 - 40% |

| Excellent (>95:5) | Good (>90:10) | Perfect (100:0) | |

| Scalability | Moderate (Cost of Ag) | High | Low (High dilution req.) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Decomposed Product | Acid hydrolysis of the | Switch to Koenigs-Knorr (Method A) or quench Method B at lower temp. |

| High | Failure of NGP or Anomerization. | Ensure C2-group is Acetate/Benzoate (not Benzyl). Avoid thermodynamic equilibration. |

| Unreacted Donor | Steric bulk of | Increase equivalents of |

| Isobutylene Gas Evolution | Elimination of | System is too acidic or too hot. Cool down and buffer. |

Part 5: Workflow Visualization

Caption: Decision tree for synthesis. Method A is safer for acid-sensitive t-butyl groups; Method B is faster but requires care.

References

- Bochkov, A. F., & Zaikov, G. E. (1979). Chemistry of the O-Glycosidic Bond: Formation and Cleavage. Pergamon Press.

-

Trichloroacetimidate Method (Schmidt)

- Schmidt, R. R., & Michel, J. (1980).

- Acid Sensitivity of tert-Butyl Glycosides: Pellissier, H. (2004). "The Glycosylation of Sterically Hindered Alcohols." Tetrahedron, 60(24), 5123-5162. Context: Reviews the specific difficulty of coupling tertiary alcohols and the stability issues.

-

Enzymatic Synthesis

- Vic, G., & Crout, D. H. (1995).

Methodological & Application

Application Notes & Protocols: Enzymatic Synthesis of tert-Butyl β-D-glucopyranoside using β-Glucosidase

<

Introduction: A Greener Approach to Glycoside Synthesis

The synthesis of alkyl β-D-glucosides, a class of non-ionic surfactants with broad applications in pharmaceuticals, cosmetics, and food industries, has traditionally relied on chemical methods that often involve harsh conditions and toxic catalysts.[1][2][3] Enzymatic synthesis presents a compelling alternative, offering high stereoselectivity and milder reaction conditions.[4][5] This application note provides a detailed guide to the synthesis of tert-Butyl β-D-glucopyranoside using β-glucosidase, leveraging the enzyme's transglycosylation activity.

β-Glucosidases (EC 3.2.1.21) are enzymes that typically catalyze the hydrolysis of β-glycosidic bonds.[6][7] However, under specific conditions, particularly in the presence of a high concentration of an acceptor alcohol and a suitable glucosyl donor, the reaction equilibrium can be shifted to favor synthesis over hydrolysis.[8][9] This process, known as transglycosylation, allows for the formation of new glycosidic bonds.[8][10][11] We will explore the mechanistic underpinnings of this reaction and provide a robust protocol for its implementation in a laboratory setting.

The Science Behind the Synthesis: Understanding β-Glucosidase Transglycosylation

The catalytic action of most β-glucosidases from glycoside hydrolase (GH) families 1 and 3 proceeds via a two-step retaining mechanism.[12]

-

Glycosylation: The enzyme's catalytic nucleophile attacks the anomeric carbon of the glucosyl donor, leading to the formation of a covalent enzyme-glucose intermediate and the release of the donor's aglycone.

-

Deglycosylation: A nucleophile, which in a hydrolytic reaction is a water molecule, attacks the anomeric carbon of the enzyme-glucose intermediate, releasing β-D-glucose.

In transglycosylation, an acceptor alcohol, in this case, tert-butanol, outcompetes water as the nucleophile in the deglycosylation step. This results in the transfer of the glucose moiety to the alcohol, forming the desired tert-Butyl β-D-glucopyranoside.

The efficiency of this process is governed by the transglycosylation/hydrolysis (T/H) ratio, which is influenced by several factors including the source of the β-glucosidase, water activity, pH, temperature, and the concentrations of both the glucosyl donor and the acceptor alcohol.[11]

Experimental Workflow Overview

The enzymatic synthesis of tert-Butyl β-D-glucopyranoside can be summarized in the following key stages: enzyme selection and preparation, reaction setup and optimization, and finally, product purification and analysis.

Caption: Workflow for the enzymatic synthesis of tert-Butyl β-D-glucopyranoside.

Materials and Methods

Enzyme Selection and Source

A variety of β-glucosidases from microbial and plant sources can be utilized for transglycosylation.[8][13][14] Fungi are a particularly rich source of these enzymes.[13] For this protocol, β-glucosidase from Aspergillus niger or almonds is recommended due to its commercial availability and documented transglycosylation activity.[8][15] The stability of the enzyme is a critical factor, especially in the presence of organic co-solvents like tert-butanol.[4]

Key Reagents and Equipment

| Reagent/Equipment | Specifications |

| β-Glucosidase | From Aspergillus niger or almonds |

| Glucosyl Donor | p-Nitrophenyl β-D-glucopyranoside (pNPG) or Cellobiose |

| Acceptor Alcohol | tert-Butanol (ACS grade) |

| Buffer | Sodium Citrate or Sodium Acetate Buffer (pH 4.5-5.5) |

| Reaction Vessels | Screw-capped glass vials or a temperature-controlled reactor |

| Analytical Equipment | TLC plates (Silica gel 60 F254), HPLC system, NMR spectrometer, Mass spectrometer |

| Purification System | Flash chromatography system with silica gel columns |

Detailed Experimental Protocol

Preparation of Reagents

-

Buffer Preparation: Prepare a 0.1 M sodium citrate or acetate buffer at the desired pH (typically between 4.5 and 5.5). The optimal pH should be determined empirically for the specific enzyme used.

-

Substrate Solutions:

-

Glucosyl Donor Stock: Prepare a concentrated stock solution of the glucosyl donor (e.g., 100 mM pNPG in the chosen buffer).

-

Acceptor Alcohol: tert-Butanol will be used directly. The high concentration of tert-butanol in the reaction mixture also serves as a co-solvent.[4]

-

Enzymatic Synthesis Reaction

-

Reaction Setup: In a screw-capped glass vial, combine the following components. The high volume percentage of tert-butanol is crucial for driving the reaction towards synthesis.[4]

-

tert-Butanol: 80-90% (v/v)

-

Glucosyl Donor Solution: 10-20% (v/v)

-

β-Glucosidase: Add the enzyme to a final concentration of 10-50 U/mL.

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (typically 40-60 °C) with gentle agitation. The optimal temperature will depend on the thermostability of the chosen enzyme.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

TLC: Spot the reaction mixture on a silica gel plate and develop it using a suitable solvent system (e.g., Ethyl Acetate:Methanol:Water, 8:1:1). Visualize the spots under UV light (for pNPG and its product) or by staining with a suitable reagent (e.g., ceric ammonium molybdate).

-

HPLC: Use a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient to separate the starting materials from the product.

-

Product Purification

-

Reaction Quenching: Once the reaction has reached equilibrium or the desired conversion, stop the reaction by heating the mixture to denature the enzyme (e.g., 95 °C for 10 minutes) or by adding a water-miscible organic solvent like acetone to precipitate the enzyme.

-

Solvent Removal: Remove the excess tert-butanol and water under reduced pressure using a rotary evaporator.

-

Column Chromatography: Purify the crude product by flash chromatography on a silica gel column. Elute with a gradient of ethyl acetate in hexane or a similar solvent system to isolate the tert-Butyl β-D-glucopyranoside.

Product Characterization

Confirm the identity and purity of the synthesized product using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and stereochemistry of the glycosidic bond.

-

Mass Spectrometry (MS): Determine the molecular weight of the product.

Optimization and Troubleshooting

The yield of the enzymatic synthesis is highly dependent on the reaction conditions. Here are some key parameters to optimize:

-

Enzyme Concentration: Increasing the enzyme concentration can increase the initial reaction rate but may not significantly affect the final equilibrium yield.

-

Substrate Concentration: A high concentration of the acceptor (tert-butanol) is essential to favor transglycosylation over hydrolysis.

-

Water Content: The presence of water is necessary for enzyme activity, but excess water will promote the competing hydrolysis reaction. The optimal water content is typically low (10-20% v/v).[4]

-

Temperature and pH: These should be optimized to ensure both high enzyme activity and stability over the course of the reaction.

Troubleshooting Common Issues:

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Suboptimal reaction conditions (pH, temp, water content) | Systematically optimize each parameter. |

| Enzyme inhibition by substrates or products | Use a glucose-tolerant β-glucosidase if available. | |

| Enzyme Inactivation | High temperature or non-optimal pH | Optimize temperature and pH for enzyme stability. |

| Denaturation by the organic co-solvent | Screen for more solvent-stable enzymes or use immobilized enzymes. | |

| Difficult Purification | Co-elution of product with unreacted starting material | Optimize the chromatography gradient and solvent system. |

Concluding Remarks

The enzymatic synthesis of tert-Butyl β-D-glucopyranoside using β-glucosidase offers a specific and environmentally friendly alternative to traditional chemical methods. By carefully controlling the reaction parameters, particularly the concentration of the acceptor alcohol and the water content, the catalytic activity of β-glucosidase can be effectively shifted from hydrolysis to transglycosylation. This protocol provides a solid foundation for researchers to explore and optimize this valuable synthetic route for the production of alkyl glycosides.

References

-

Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration. MDPI. Available from: [Link]

-

Enzymatic Glycosylation of Alcohols | Request PDF. ResearchGate. Available from: [Link]

-

β-Glucosidase catalyzed synthesis of alkyl glucosides via reverse... ResearchGate. Available from: [Link]

-

Optimization of Enzymatic Transglycosylation Biotechnology. Universidade de Lisboa. Available from: [Link]

-

Enzymatic Synthesis of α-Glucosyl-Baicalin through Transglucosylation via Cyclodextrin Glucanotransferase in Water - PMC. PubMed Central. Available from: [Link]

-

A refined phase diagram of the tert-butanol–water system and implications on lyophilization process optimization of pharmaceuticals. RSC Publishing. Available from: [Link]

-

Microbial β-Glucosidase: Sources, Production and Applications. I.R.I.S. Available from: [Link]

-

Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. NIH. Available from: [Link]

-

Microbial β-Glucosidase: Sources, Production and Applications. Journal of Applied & Environmental Microbiology. Available from: [Link]

-

Protein Engineering with A Glycosylation Circuit Enables Improved Enzyme Characteristics. bioRxiv. Available from: [Link]

-

Synthesis of Alkyl polyglycosides (APG). YouTube. Available from: [Link]

-

β-Glucosidase: Progress from Basic Mechanism to Frontier Application. MDPI. Available from: [Link]

-

β-Glucosidases - PMC. NIH. Available from: [Link]

-

Simple synthesis of beta-D-glycopyranosides using beta-glycosidase from almonds. PubMed. Available from: [Link]

-

Transglycosylation mechanism of β-glucosidase. ResearchGate. Available from: [Link]

-

Recent Advances in β-Glucosidase Sequence and Structure Engineering: A Brief Review. MDPI. Available from: [Link]

-

Beta-glucosidase (GH1). M-CSA Mechanism and Catalytic Site Atlas. Available from: [Link]

-

The methods for manufacturing alkyl glucosides. Brillachem. Available from: [Link]

-

β-Glucosidase and β-Galactosidase-Mediated Transglycosylation of Steviol Glycosides Utilizing Industrial Byproducts - PMC. NIH. Available from: [Link]

-

Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides. RSC Publishing. Available from: [Link]

-

Characterization of a Novel β-Glucosidase from a Compost Microbial Metagenome with Strong Transglycosylation Activity - PMC. PubMed Central. Available from: [Link]

-

(PDF) Microbial β-Glucosidase: Sources, Production and Applications. ResearchGate. Available from: [Link]

-

Preparation method of alkyl glycosides. TRUNNANO. Available from: [Link]

-

Probing the Active Site Chemistry of β-Glucosidases along the Hydrolysis Reaction Pathway. ACS Publications. Available from: [Link]

-

Characterization of a Thermostable Extracellular β-Glucosidase with Activities of Exoglucanase and Transglycosylation from Paecilomyces thermophila | Journal of Agricultural and Food Chemistry. ACS Publications. Available from: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. nanotrun.com [nanotrun.com]

- 3. monsachemical.com [monsachemical.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. β-Glucosidase: Progress from Basic Mechanism to Frontier Application | MDPI [mdpi.com]

- 9. Characterization of a Novel β-Glucosidase from a Compost Microbial Metagenome with Strong Transglycosylation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 12. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iris.uniroma1.it [iris.uniroma1.it]

- 14. researchgate.net [researchgate.net]

- 15. Simple synthesis of beta-D-glycopyranosides using beta-glycosidase from almonds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Transglycosylation of tert-Butyl Alcohol with Glucose

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis of tert-butyl glucoside through the transglycosylation of tert-butyl alcohol with glucose. We will explore both chemoenzymatic and traditional chemical pathways, offering detailed, step-by-step protocols for each. This guide is designed to provide not only procedural instructions but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the underlying principles for successful synthesis and characterization.

Introduction: The Significance of tert-Butyl Glycosides

Alkyl glycosides are a class of non-ionic surfactants with broad applications in the pharmaceutical, cosmetic, and food industries due to their biodegradability, low toxicity, and excellent surface-active properties. The bulky tert-butyl group, in particular, can confer unique solubility and stability characteristics to the glycoside, making tert-butyl glucoside a molecule of interest for various applications, including drug delivery and formulation. This guide will detail two effective methods for its synthesis: a highly selective enzymatic approach and a high-yield chemical method.

Part 1: Chemoenzymatic Synthesis via Cyclodextrin Glucanotransferase (CGTase)

The enzymatic synthesis of tert-butyl glucoside offers a green and highly specific alternative to chemical methods, minimizing the formation of byproducts and eliminating the need for protecting groups. Cyclodextrin glucanotransferases (CGTases) are particularly well-suited for this purpose.

Causality of Experimental Choices

CGTases are enzymes that catalyze the transfer of glucosyl units from a donor substrate, such as starch, to an acceptor molecule, like tert-butyl alcohol. This transglycosylation reaction is favored under specific conditions of pH, temperature, and substrate concentration to maximize the yield of the desired glycoside and minimize hydrolysis of the donor. The choice of a thermostable CGTase from organisms like Thermoanaerobacter sp. allows the reaction to be conducted at elevated temperatures, which can enhance substrate solubility and reaction rates.[1]

Experimental Workflow: Enzymatic Synthesis

Caption: Workflow for the enzymatic synthesis of tert-butyl glucoside.

Detailed Protocol: Enzymatic Synthesis

Materials:

-

Cyclodextrin Glucanotransferase (CGTase) from Thermoanaerobacter sp. or a similar source

-

Soluble starch

-

tert-Butyl alcohol

-

Sodium citrate buffer (10 mM, pH 5.5)

-

Deionized water

-

Amyloglucosidase (optional, for yield enhancement)[2]

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, methanol)

Equipment:

-

Incubator shaker

-

Centrifuge

-

Rotary evaporator

-

Chromatography columns

-

TLC plates and chamber

-

HPLC system

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup:

-

Prepare a 3% (w/v) solution of soluble starch in 10 mM sodium citrate buffer (pH 5.5).

-

In a reaction vessel, combine the starch solution with tert-butyl alcohol to a final concentration of 30% (v/v).

-

Add CGTase to a final concentration of 0.4 U/mL.[1]

-

-

Incubation:

-

Incubate the reaction mixture at 60°C with constant agitation for 24-48 hours.

-

Reaction Monitoring: At regular intervals (e.g., 4, 8, 12, 24 hours), withdraw a small aliquot of the reaction mixture. Spot the aliquot on a TLC plate and develop using a mobile phase of toluene:methanol:acetic acid:water (7:4:3:1) to monitor the formation of the product and consumption of glucose.[3] The product spot can be visualized using an iodine chamber. Alternatively, analyze the aliquot by HPLC.[4]

-

-

Reaction Termination and Work-up:

-

To stop the reaction, heat the mixture to 95°C for 15 minutes to denature the enzyme.

-

Centrifuge the mixture to pellet any insoluble starch and denatured enzyme.

-

Carefully decant the supernatant.

-

-